An In-Depth Technical Guide to N-Methyl-3,4,5-trimethoxybenzylamine and its Hydrochloride Salt
An In-Depth Technical Guide to N-Methyl-3,4,5-trimethoxybenzylamine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-Methyl-3,4,5-trimethoxybenzylamine, a derivative of the naturally occurring phenethylamine class of compounds, represents a key structural motif in medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide range of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its hydrochloride salt, for which more definitive data is available. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding for researchers and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in any chemical research is the unambiguous identification of the compound of interest. N-Methyl-3,4,5-trimethoxybenzylamine is systematically named N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine. While the free base is a valid chemical entity, it is its hydrochloride salt that is more commonly cataloged and for which a specific CAS number is registered.
CAS Number:
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N-Methyl-3,4,5-trimethoxybenzylamine Hydrochloride: 53942-87-3[1]
The addition of a methyl group to the primary amine of 3,4,5-trimethoxybenzylamine significantly alters its physicochemical properties, impacting its solubility, lipophilicity, and basicity. These changes are critical in the context of drug design and development, influencing factors such as bioavailability and formulation.
| Property | N-Methyl-3,4,5-trimethoxybenzylamine | 3,4,5-Trimethoxybenzylamine (Parent Compound) |
| Molecular Formula | C11H17NO3 | C10H15NO3 |
| Molecular Weight | 211.26 g/mol | 197.23 g/mol |
| CAS Number | Not explicitly found | 18638-99-8 |
| Form | Not explicitly found | Liquid |
| Boiling Point | Not explicitly found | 121 °C @ 0.05 mmHg[2] |
| Density | Not explicitly found | 1.155 g/mL at 25 °C[2] |
| Refractive Index | Not explicitly found | n20/D 1.548[2] |
Section 2: Synthesis of N-Methyl-3,4,5-trimethoxybenzylamine
The synthesis of N-Methyl-3,4,5-trimethoxybenzylamine can be approached through several established methodologies for the N-methylation of primary amines. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product. Two common and effective methods are the Eschweiler-Clarke reaction and reductive amination.
Eschweiler-Clarke Reaction
This classic method offers a straightforward and high-yielding route to N-methylated amines, with the significant advantage of avoiding the formation of quaternary ammonium salts. The reaction utilizes an excess of formic acid and formaldehyde to methylate a primary or secondary amine.
Reaction Mechanism:
The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion to the secondary amine. This process is repeated to form the tertiary amine if a primary amine is the starting material. The irreversible loss of carbon dioxide drives the reaction to completion.
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol (General):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trimethoxybenzylamine (1 equivalent) in an excess of formic acid.
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Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde solution (typically 37% by weight).
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Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography. To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent.
Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds. In this case, 3,4,5-trimethoxybenzaldehyde can be reacted with methylamine in the presence of a reducing agent to yield N-Methyl-3,4,5-trimethoxybenzylamine.
Reaction Workflow:
Caption: General workflow for reductive amination.
Experimental Protocol (General):
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Imine Formation: In a suitable solvent such as methanol or dichloromethane, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent). Add a solution of methylamine (in a solvent like THF or water) to the aldehyde solution. The formation of the imine can be facilitated by the addition of a mild acid catalyst, such as acetic acid.
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Reduction: To the solution containing the imine (which can be formed in situ), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used and effective reagent for this transformation as it is mild and selective.
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Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
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Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, filtered, and concentrated. The product can be purified by column chromatography.
Section 3: Applications in Drug Discovery and Development
The 3,4,5-trimethoxybenzylamine moiety is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its incorporation into molecular scaffolds can lead to compounds with a wide range of biological activities. The N-methylation of this core structure can further modulate these properties.
Potential Pharmacological Significance:
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Structure-Activity Relationship (SAR) Studies: The N-methyl group can significantly influence the binding of a molecule to its biological target. It can affect steric interactions, hydrogen bonding capabilities, and the overall electronic properties of the amine. Therefore, the synthesis of N-methylated derivatives is a common strategy in SAR studies to optimize lead compounds.[3]
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Improved Pharmacokinetic Properties: N-methylation can alter the lipophilicity of a compound, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved bioavailability and a more favorable pharmacokinetic profile.
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Derivatives with Biological Activity: While specific studies on the biological activity of N-Methyl-3,4,5-trimethoxybenzylamine are not widely published, derivatives containing the 3,4,5-trimethoxybenzyl moiety have been investigated for various therapeutic applications. For instance, some have been explored as anti-apoptotic agents.
Section 4: Analytical Characterization
Accurate analytical data is paramount for the confirmation of the structure and purity of a synthesized compound. For N-Methyl-3,4,5-trimethoxybenzylamine hydrochloride, the following techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic peaks for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the methoxy protons. The integration and splitting patterns would confirm the structure.
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¹³C NMR: Would show distinct signals for each carbon atom in the molecule, further confirming the carbon skeleton.
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Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond (in the hydrochloride salt), C-H bonds, aromatic C=C bonds, and C-O bonds of the methoxy groups.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Note: While a specific ¹H NMR spectrum for N-Methyl-3,4,5-trimethoxybenzylamine hydrochloride was not found, the expected chemical shifts can be predicted based on similar structures.
References
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Ningbo Inno Pharmchem Co., Ltd. The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. [Link]
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Wikipedia. Eschweiler–Clarke reaction. [Link]
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MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]
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PubChem. N-[(3,4,5-trimethoxyphenyl)methyl]methanimine. [Link]
3,4,5-Trimethoxybenzaldehyde
Hemiaminal Intermediate
Iminium Ion
N-Methyl-3,4,5-trimethoxybenzylamine
3,4,5-Trimethoxybenzylamine
